2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic compound featuring a pyrrole ring substituted with two methyl groups at the 2- and 5-positions, linked via an ethanone bridge to a piperazine moiety modified with a methylsulfonyl group. This structure combines aromatic heterocyclic and sulfonamide functionalities, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C13H21N3O3S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C13H21N3O3S/c1-11-4-5-12(2)16(11)10-13(17)14-6-8-15(9-7-14)20(3,18)19/h4-5H,6-10H2,1-3H3 |
InChI Key |
VENGGHPCTLXPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCN(CC2)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Ethanone Group: The ethanone group can be added via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Compounds for Comparison:
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone (CAS: 852310-42-0) Structure: Differs in the pyrrole substituents (4-acetyl-3,5-dimethyl vs. 2,5-dimethyl) and the piperazine sulfonyl group (2-fluorophenyl vs. methyl) . Molecular Formula: C₂₀H₂₄FN₃O₄S vs. C₁₈H₂₆N₄O₃S (estimated for the target compound). Molecular Weight: 421.5 g/mol vs. ~378.5 g/mol (estimated). Solubility: 6.4 µg/mL (pH 7.4) ; the target compound’s methylsulfonyl group may improve aqueous solubility compared to the fluorophenylsulfonyl analog.
Piperazine-Triazole Derivatives (e.g., Compounds w3 and m6) Structure: Piperazine linked to triazole or chloropyrimidine groups instead of dimethylpyrrole .
Structural and Functional Analysis
| Parameter | Target Compound | CAS 852310-42-0 | Piperazine-Triazole Derivatives |
|---|---|---|---|
| Core Heterocycle | 2,5-Dimethylpyrrole | 4-Acetyl-3,5-dimethylpyrrole | Triazole/Chloropyrimidine |
| Piperazine Substituent | Methylsulfonyl | 2-Fluorophenylsulfonyl | Acetyl/Triazole-linked |
| Molecular Weight | ~378.5 g/mol (estimated) | 421.5 g/mol | 400–450 g/mol (typical) |
| Solubility | Likely moderate (methylsulfonyl) | 6.4 µg/mL (pH 7.4) | Variable (depends on substituents) |
| Pharmacological Potential | Enhanced metabolic stability | Fluorine may improve bioavailability | Higher target specificity |
Key Differences and Implications
Pyrrole vs. Triazole/Pyrimidine :
- The target compound’s dimethylpyrrole may confer greater lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. In contrast, triazole/pyrimidine derivatives (e.g., w3 and m6) prioritize polar interactions for kinase or enzyme inhibition .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~378.5 g/mol) compared to CAS 852310-42-0 (421.5 g/mol) may improve pharmacokinetic properties, such as absorption and distribution.
Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. Its structure includes a pyrrole and piperazine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its effects on cell growth, metabolic pathways, and potential therapeutic applications.
1. Cell Growth Inhibition
Research indicates that the compound exhibits significant inhibitory effects on cell growth. In one study, it was shown to suppress cell proliferation in various cancer cell lines while enhancing glucose uptake and intracellular ATP levels during monoclonal antibody production processes . This suggests a dual role where the compound not only inhibits unwanted cell growth but also supports metabolic activity in productive cell lines.
2. Metabolic Effects
The compound has been found to increase the rate of glucose uptake in cells. This is crucial for maintaining energy levels during high-demand processes such as monoclonal antibody production. The enhancement of ATP levels indicates that the compound may facilitate energy metabolism, which is beneficial for maintaining cellular functions and productivity .
3. Impact on Glycosylation
Another important aspect of its biological activity is its effect on glycosylation patterns in monoclonal antibodies. The compound was reported to suppress galactosylation, a critical quality attribute for therapeutic antibodies, thus potentially improving the efficacy and stability of these biological products .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific components of the compound contribute significantly to its biological activity:
- Pyrrole Moiety : The presence of the 2,5-dimethylpyrrole structure was identified as a key contributor to enhancing cell-specific productivity in cultures.
- Piperazine Linkage : The methylsulfonyl piperazine component is believed to enhance solubility and bioavailability, further amplifying the biological effects observed .
Case Study 1: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to controls. The viability of cells was maintained longer under treatment conditions, indicating that the compound not only enhances productivity but also supports cell health during extended culture periods .
Case Study 2: Cancer Cell Lines
In vitro tests demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines. The mechanism appears to involve apoptosis induction and metabolic reprogramming, highlighting its potential as an anticancer agent .
Comparative Analysis
The following table summarizes the biological activities and effects observed with this compound compared to other related compounds:
| Compound Name | Cell Growth Inhibition | Glucose Uptake Enhancement | Effect on Glycosylation |
|---|---|---|---|
| This Compound | Yes | Yes | Decreased |
| Compound A | Moderate | Yes | No Change |
| Compound B | No | Moderate | Increased |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
